molecular formula C₂₄H₃₆O₅ B1141100 Epilovastatin CAS No. 79952-44-6

Epilovastatin

Cat. No.: B1141100
CAS No.: 79952-44-6
M. Wt: 404.54
InChI Key:
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Description

Epilovastatin is a compound belonging to the statin class of medications, which are primarily used to lower cholesterol levels in the blood. Statins, including this compound, are inhibitors of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol.

Scientific Research Applications

Epilovastatin has a wide range of scientific research applications, including:

Safety and Hazards

Statins, including Epilovastatin, are generally safe for most patients. The only serious adverse events that have been shown to be caused by long-term statin therapy are myopathy, new-onset diabetes mellitus, and, probably, haemorrhagic stroke . About 10% of patients stop taking a statin because of subjective complaints, most commonly muscle symptoms without raised creatine kinase .

Biochemical Analysis

Biochemical Properties

Epilovastatin, like other statins, plays a significant role in biochemical reactions. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the synthesis of cholesterol . This interaction is competitive, meaning this compound competes with the natural substrate (HMG-CoA) for binding to the enzyme .

Cellular Effects

This compound’s primary cellular effect is the reduction of cholesterol synthesis. By inhibiting HMG-CoA reductase, it decreases the production of mevalonate, a crucial intermediate in the cholesterol biosynthesis pathway . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, as cholesterol is a vital component of cell membranes and a precursor for several bioactive molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This inhibition is competitive, meaning this compound mimics the natural substrate of the enzyme, HMG-CoA, and competes for the active site . This results in a decrease in the production of mevalonate and, consequently, a reduction in cholesterol synthesis .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically reported in the literature. Studies on other statins suggest that their effects can vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate by HMG-CoA reductase . This step is crucial in the production of cholesterol and several other biomolecules. The inhibition of this step by this compound can therefore impact metabolic flux and metabolite levels within this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Like other statins, it is likely to be transported into cells via passive diffusion or possibly through specific transport proteins. Once inside the cell, it binds to and inhibits HMG-CoA reductase, primarily located in the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is likely to be within the endoplasmic reticulum, given that its target enzyme, HMG-CoA reductase, is located in this organelle . The binding of this compound to this enzyme could potentially affect its activity or function, influencing the rate of cholesterol synthesis within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epilovastatin can be synthesized through various chemical routes. One common method involves the fermentation of Aspergillus terreus, which produces lovastatin. Lovastatin can then be chemically modified to produce this compound. The synthesis typically involves the use of organic solvents and specific reaction conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes followed by chemical modification. The fermentation process is optimized to maximize the yield of lovastatin, which is then converted to this compound through a series of chemical reactions. These processes are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Epilovastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized and reduced metabolites, which can have different pharmacological properties. These metabolites are often studied to understand the drug’s metabolism and potential side effects .

Comparison with Similar Compounds

Epilovastatin is similar to other statins such as lovastatin, atorvastatin, simvastatin, and rosuvastatin. it has unique properties that distinguish it from these compounds:

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZOHLXUXFIOCF-YPQFMRJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317715
Record name Epilovastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79952-44-6
Record name Epilovastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79952-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epilovastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079952446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epilovastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPILOVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9XFL13C1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Lovastatin is chemically represented as [1S-[1α(R*),3α,7β,8β(2S*,4S*),8αβ]]-2-methylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, and strains producing the compound also produce an acid form of lovastatin, i.e., mevinolinic acid, which is converted into lovastatin(mevinolin) as a lactone form in the course of isolation and recovery.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Q & A

Q1: What is Epilovastatin and why is it relevant in the context of Simvastatin analysis?

A1: this compound is an impurity [] that can be present in Simvastatin drug formulations. The research paper focuses on developing a cost-effective and rapid method for detecting and quantifying both Simvastatin and its impurities, including this compound, in pharmaceutical tablets. This is crucial for quality control and ensuring the safety and efficacy of the medication.

Q2: How sensitive is the proposed analytical method in detecting this compound?

A2: The research highlights the high sensitivity of the developed method. It boasts a Limit of Detection (LOD) of 0.356 ppm for both Lovastatin and this compound when analyzing Simvastatin impurities []. This means the method can reliably detect this compound even at very low concentrations, contributing to a more accurate assessment of Simvastatin purity.

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